molecular formula C10H12BrNO2 B599636 2-Bromo-N-(4-methoxybenzyl)acetamide CAS No. 144581-86-2

2-Bromo-N-(4-methoxybenzyl)acetamide

Cat. No.: B599636
CAS No.: 144581-86-2
M. Wt: 258.115
InChI Key: GHUHVSDGEXCCKY-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-methoxybenzyl)acetamide represents a valuable covalent fragment in antibacterial discovery research. This compound has been identified as a fragment-based inhibitor targeting the bacterial enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), a crucial enzyme in peptidoglycan biosynthesis and a validated antibacterial target with no human orthologue . The bromine atom on the acetamide group acts as a key leaving group, enabling a net nucleophilic substitution reaction that leads to the covalent labeling of the cysteine 115 (Cys115) residue within MurA's active site, thereby inhibiting its activity . In biochemical assays, this compound demonstrated time-dependent inhibition of E. coli MurA, suggesting an irreversible, covalent mechanism of action confirmed by MS/MS experiments . While this fragment provides a promising chemical starting point for the development of novel antibiotics, its minimal inhibitory concentration (MIC) against bacterial strains like S. aureus and E. coli indicates that further structural optimization is required for potent antimicrobial activity . Researchers can leverage this electrophilic warhead to explore new inhibitor scaffolds against this high-value target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-14-9-4-2-8(3-5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUHVSDGEXCCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo N 4 Methoxybenzyl Acetamide and Analogues

Amide Formation via Acylation Reactions

The most direct and widely employed method for the synthesis of 2-Bromo-N-(4-methoxybenzyl)acetamide is the acylation of 4-methoxybenzylamine (B45378) with a suitable bromoacetylating agent. This reaction forms the core of the synthetic strategy, and its efficiency is highly dependent on the chosen reagents and reaction conditions.

Reaction of 4-Methoxybenzylamine with Bromoacetyl Halides

The reaction between 4-methoxybenzylamine and a bromoacetyl halide, such as bromoacetyl chloride or bromoacetyl bromide, represents a classic example of nucleophilic acyl substitution. In this process, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the bromoacetyl halide. This is followed by the elimination of a halide ion to form the stable amide bond.

This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The general scheme for this synthesis is presented below:

Figure 1: General reaction scheme for the synthesis of this compound from 4-methoxybenzylamine and bromoacetyl halide.

While specific yield data for this exact transformation is not extensively published in comparative studies, related preparations of similar N-aryl and N-benzyl acetamides provide insight into the expected efficiency. For instance, the synthesis of 2-bromo-N-(p-chlorophenyl) acetamide (B32628) from 4-chloroaniline (B138754) and bromoacetyl bromide proceeds with high yield, indicating the robustness of this synthetic approach. irejournals.com

Precursor Synthesis Strategies

The availability and purity of the starting materials are paramount for the successful synthesis of the target compound. 4-Methoxybenzylamine is the key precursor for the synthesis of this compound.

Synthesis of 4-Methoxybenzylamine

Several synthetic routes to 4-methoxybenzylamine have been reported, starting from readily available precursors. One common method involves the reduction of 4-methoxybenzonitrile. A reported procedure utilizes ammonia (B1221849) borane (B79455) (H₃N·BH₃) in tetrahydrofuran (B95107) (THF) to achieve this transformation at room temperature. chemicalbook.com

Another approach is the reductive amination of 4-methoxybenzaldehyde. This can be achieved using ammonia and a reducing agent. A method describes the use of palladium nanoparticles as a catalyst with H₂ gas in water at room temperature. chemicalbook.com

A different strategy involves the use of chiral benzylamine (B48309) as a starting material, which undergoes protection, para-halogenation, Ullmann reaction to introduce the methoxy (B1213986) group, and finally deprotection to yield chiral 4-methoxybenzylamine. google.com This method is particularly useful for the synthesis of enantiomerically pure products.

Table 3: Selected Synthetic Routes to 4-Methoxybenzylamine

Starting MaterialReagentsSolventReported Yield
4-MethoxybenzonitrileH₃N·BH₃, tetraethylsilane, catalystTHFNot specified
4-MethoxybenzaldehydeNH₃, Pd nanoparticles, H₂WaterNot specified
Chiral BenzylamineMulti-step synthesisVariousNot specified

Advanced Synthetic Approaches

Continuous flow chemistry has emerged as a safer, more efficient, and scalable alternative to traditional batch processing, particularly for hazardous reactions like bromination. vapourtec.comyoutube.com The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature and mixing, minimizing the risk of runaway reactions and the formation of byproducts. mdpi.com

For the synthesis of a compound like this compound, the bromination step would typically occur after the formation of the N-(4-methoxybenzyl)acetamide precursor. In a flow system, a solution of the precursor would be continuously mixed with a brominating agent in a reactor coil or microreactor. researchgate.net

A significant advancement in flow bromination is the in situ generation of bromine (Br₂). vapourtec.commdpi.com This technique avoids the storage and handling of highly toxic and corrosive molecular bromine. A common method involves reacting hydrobromic acid (HBr) with an oxidant like sodium hypochlorite (B82951) (NaOCl) or hydrogen peroxide (H₂O₂) in one part of the flow system. mdpi.com The generated bromine is then immediately fed into the next section of the reactor to mix with the substrate. Any excess bromine can be quenched with a reducing agent like sodium sulfite (B76179) before the product stream exits the reactor, further enhancing safety. mdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Bromination

FeatureBatch ProcessingContinuous Flow ProcessingReference
Safety Higher risk due to large volumes of hazardous reagents (e.g., Br₂); potential for thermal runaway.Inherently safer due to small reactor volumes; excellent heat dissipation prevents runaway reactions. In situ generation of Br₂ avoids storage and handling. vapourtec.commdpi.com vapourtec.comyoutube.commdpi.com
Scalability Scaling up can be complex and may require significant process redesign.Easily scalable by running the system for longer periods or by "numbering up" (running multiple reactors in parallel). researchgate.net
Control Less precise control over temperature, mixing, and residence time.Precise control over reaction parameters, leading to higher selectivity and yields. mdpi.com
Efficiency Can be slower with lower throughput.Often provides higher throughput and can be automated for continuous production. nih.gov nih.gov

The target molecule, this compound, is achiral. However, stereogenic centers can be present in analogues, necessitating stereoselective synthesis strategies. For example, if a substituent were placed on the α-carbon of the benzyl (B1604629) group or if the bromoacetyl group were replaced with a chiral α-bromoacyl group (e.g., 2-bromopropionyl), a stereocenter would be created.

Studies on related N-benzyl-2-acetamidopropionamide derivatives have shown that stereochemistry can be critical for biological activity. nih.gov The synthesis of such chiral analogues requires stereoselective methods. These can include:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the amine or carboxylic acid precursor to direct the stereochemical outcome of the key bond-forming step, after which the auxiliary is removed.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For instance, a kinetic resolution of a racemic bromo-acid could be performed using a chiral catalyst.

Chiral Pool Synthesis: Starting from an enantiomerically pure precursor, such as a chiral amino acid, ensures the stereochemistry is retained throughout the synthetic sequence.

The synthesis of a 2-phenoxy-2-phenyl-acetamide derivative, which contains a stereogenic center, has been reported, although it was prepared as a racemate. nih.gov Achieving stereoselectivity in such structures would require one of the aforementioned asymmetric strategies.

Purification and Isolation Techniques for Synthetic Products

Following synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. For crystalline solids like this compound and its analogues, several standard techniques are employed.

Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent or solvent mixture in which it is highly soluble at high temperatures but poorly soluble at low temperatures. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. Common solvents for N-benzylacetamide derivatives include ethanol, ethyl acetate (B1210297), hexane (B92381), or mixtures like ether-petroleum benzin. labflow.comprepchem.comorgsyn.org

Liquid-Liquid Extraction: This technique is used during the work-up phase to separate the product from water-soluble impurities (like salts) and excess acid or base. The reaction mixture is typically diluted with water and extracted with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (B109758). irejournals.comprepchem.com The organic layers are then combined, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated in vacuo to yield the crude product. irejournals.comorgsyn.org

Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline oily products, flash column chromatography is the preferred method. irejournals.com A column is packed with a solid adsorbent, most commonly silica (B1680970) gel, and the crude mixture is loaded onto the top. A solvent or solvent mixture (the "eluent") is then passed through the column. Compounds separate based on their differing affinities for the silica gel and the eluent, allowing for the collection of pure fractions. A typical eluent system for these types of amides is a mixture of hexane and ethyl acetate. irejournals.com

The purity of the final product is typically confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and mass spectrometry. irejournals.comnih.gov

Spectroscopic and Structural Characterization of 2 Bromo N 4 Methoxybenzyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H-NMR and the chemical shifts in ¹³C-NMR, a complete picture of the molecular connectivity can be assembled.

The ¹H-NMR spectrum of 2-Bromo-N-(4-methoxybenzyl)acetamide provides precise information about the different proton environments within the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃, and chemical shifts (δ) are reported in parts per million (ppm).

In DMSO-d₆, the amide proton (NH) characteristically appears as a triplet at approximately 8.71 ppm, with its splitting arising from coupling to the adjacent methylene (B1212753) protons of the benzyl (B1604629) group. The aromatic protons of the 4-methoxyphenyl (B3050149) group present as two distinct doublets. The two protons ortho to the methoxy (B1213986) group resonate around 6.88 ppm, while the two protons meta to the methoxy group are observed further downfield at approximately 7.21 ppm.

The benzylic methylene protons (-CH₂-Ar) appear as a doublet at about 4.25 ppm, coupled to the amide proton. The singlet at 3.86 ppm is assigned to the methylene protons adjacent to the bromine atom (-CH₂-Br). Finally, the three protons of the methoxy group (-OCH₃) give rise to a sharp singlet at 3.72 ppm.

When the spectrum is recorded in CDCl₃, slight shifts in the proton resonances are observed. The aromatic protons appear at approximately 7.23 ppm and 6.88 ppm. The amide proton signal is observed as a broad singlet around 6.64 ppm. The benzylic methylene protons are found at 4.41 ppm, the methylene protons adjacent to the bromine at 3.87 ppm, and the methoxy protons at 3.80 ppm.

¹H-NMR Data for this compound

Proton Assignment Chemical Shift (δ) in DMSO-d₆ (ppm) Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Coupling Constant (J) in Hz
Amide (NH) 8.71 6.64 Triplet / Broad Singlet 5.6 - 5.8
Aromatic (2H, meta to OCH₃) 7.21 7.23 Doublet 8.4 - 8.8
Aromatic (2H, ortho to OCH₃) 6.88 6.88 Doublet 8.8
Benzyl (-CH₂-Ar) 4.25 4.41 Doublet 5.6 - 6.0
Methylene (-CH₂-Br) 3.86 3.87 Singlet N/A
Methoxy (-OCH₃) 3.72 3.80 Singlet N/A

While detailed ¹³C-NMR data is less commonly reported in the surveyed literature, the expected chemical shifts can be predicted based on the structure. The carbonyl carbon of the amide would appear significantly downfield, typically in the range of 165-175 ppm. The aromatic carbons would resonate between 114 and 160 ppm, with the carbon bearing the methoxy group being the most deshielded. The benzylic and bromo-adjacent methylene carbons would be found in the aliphatic region, generally between 30 and 50 ppm, while the methoxy carbon would appear around 55 ppm.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the key functional groups present in this compound, primarily the amide and aromatic moieties.

The most prominent feature in the IR spectrum of an amide is the strong absorption band corresponding to the C=O stretching vibration. For secondary amides like this compound, this "Amide I" band is typically observed in the region of 1630-1680 cm⁻¹. The N-H bending vibration ("Amide II" band) is also expected to be present, usually around 1510-1550 cm⁻¹.

The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methylene and methoxy groups are expected to appear just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amide N-H Stretching 3200 - 3400
Aromatic C-H Stretching > 3000
Aliphatic C-H Stretching < 3000
Amide C=O (Amide I) Stretching 1630 - 1680
Aromatic C=C Stretching 1450 - 1600
Amide N-H (Amide II) Bending 1510 - 1550
C-O (Methoxy) Stretching 1000 - 1300
C-Br Stretching 500 - 600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation analysis. For this compound, electrospray ionization (ESI) is a common technique used.

The analysis typically reveals a protonated molecular ion peak [M+H]⁺. Given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern is expected for the molecular ion, with two peaks separated by 2 m/z units. The calculated monoisotopic mass of the protonated molecule is approximately 258.0 g/mol for the ⁷⁹Br isotope and 260.0 g/mol for the ⁸¹Br isotope. Published data confirms the observation of the [M+H]⁺ ion at m/z 258.1.

Mass Spectrometry Data for this compound

Ion m/z (Observed) Notes
[M+H]⁺ 258.1 Corresponds to the protonated molecule containing the ⁷⁹Br isotope.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound, HRMS would be expected to confirm the molecular formula C₁₀H₁₂BrNO₂. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum, separated by two mass units, which is a key diagnostic feature.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data

Parameter Expected Value
Molecular Formula C₁₀H₁₂BrNO₂
Calculated Exact Mass ([M]⁺ for ⁷⁹Br) Data not available
Measured Exact Mass ([M]⁺ for ⁷⁹Br) Data not available
Calculated Exact Mass ([M+H]⁺ for ⁷⁹Br) Data not available

Fragmentation Pathways and Structural Deductions

The fragmentation pattern observed in a mass spectrum provides valuable information about the compound's structure. For this compound, key fragment ions would be anticipated. These would likely include the loss of the bromine atom, cleavage of the amide bond, and fragmentation of the methoxybenzyl group. Analysis of these fragments would allow for the unambiguous confirmation of the connectivity of the atoms within the molecule. However, specific experimental data on these fragmentation pathways are not currently available in the public domain.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for this compound would provide a wealth of information about its molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions within the crystal lattice.

Determination of Molecular Conformation and Bond Geometries

A crystallographic study would reveal the conformation of the molecule, including the torsion angles between the phenyl ring and the acetamide (B32628) group, as well as the geometry around the chiral carbon (if the molecule crystallizes in a chiral space group). Precise measurements of bond lengths and angles would offer insights into the electronic effects of the bromo and methoxybenzyl substituents on the acetamide backbone.

Table 2: Hypothetical Crystallographic Data

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules pack in a crystal is determined by a variety of intermolecular forces. Understanding these interactions is crucial for predicting and controlling the physical properties of the solid material.

Hydrogen Bonding Networks in Crystalline Architectures

The presence of an amide group in this compound suggests that hydrogen bonding would be a dominant feature in its crystal structure. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and the oxygen of the methoxy group can act as acceptors. These interactions would likely link the molecules into chains, sheets, or more complex three-dimensional networks.

Chemical Reactivity and Reaction Mechanisms of 2 Bromo N 4 Methoxybenzyl Acetamide

Nucleophilic Substitution Reactions at the Alpha-Bromine Center

The carbon atom alpha to the carbonyl group is rendered significantly electrophilic by the adjacent electron-withdrawing carbonyl and the electronegative bromine atom, making it a prime site for nucleophilic attack. This reactivity is a hallmark of α-haloacetamides.

The bromine atom in 2-Bromo-N-(4-methoxybenzyl)acetamide is a good leaving group, readily displaced by a variety of heteroatom nucleophiles. This substitution reaction is a versatile method for introducing nitrogen, oxygen, and sulfur-containing functional groups.

Nitrogen Nucleophiles: Reactions with primary and secondary amines lead to the formation of α-amino acetamides. For instance, analogous compounds like 2-bromo-N-(p-chlorophenyl)acetamide have been shown to react with amines such as butylamine, octylamine, and piperidine (B6355638) at room temperature to yield the corresponding 2-amino-N-(p-chlorophenyl)acetamide derivatives. mdpi.com This indicates that this compound would react similarly with various amines to produce N-(4-methoxybenzyl)-2-(amino)acetamides.

Sulfur Nucleophiles: Sulfur-based nucleophiles, which are typically potent, react readily at the α-carbon. A well-established reaction for similar α-bromo amides is the Hantzsch thiazole (B1198619) synthesis, where they react with thiourea (B124793) or substituted thioureas. The initial step involves the nucleophilic attack of the sulfur atom on the electrophilic α-carbon, displacing the bromide. up.ac.za This is followed by an intramolecular cyclization and dehydration to form a thiazole ring. This pathway is a common strategy for synthesizing aminothiazole derivatives.

Oxygen Nucleophiles: Oxygen nucleophiles, such as alkoxides and carboxylates, can also displace the bromide. For example, the reaction with a carboxylate salt would yield an acyloxy derivative. While direct examples with this compound are not prevalent in targeted literature, the reactivity of α-haloketones with phenolate (B1203915) and acetate (B1210297) nucleophiles is well-documented and proceeds via nucleophilic substitution. up.ac.za

The following table summarizes representative nucleophilic substitution reactions at the alpha-bromine center.

NucleophileReagent ExampleProduct Type
NitrogenButylamineN-(4-methoxybenzyl)-2-(butylamino)acetamide
SulfurThiourea2-Amino-N-(4-methoxybenzyl)thiazol-4(5H)-one intermediate
OxygenSodium Acetate2-Acetoxy-N-(4-methoxybenzyl)acetamide

The nucleophilic substitution at the α-bromo center of this compound is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. This is characteristic of primary halides that are not sterically hindered.

The SN2 mechanism involves a backside attack by the nucleophile on the α-carbon, leading to a trigonal bipyramidal transition state where the nucleophile and the leaving group (bromide) are simultaneously bonded to the carbon atom. The reaction results in the inversion of stereochemistry if the α-carbon is chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Several factors enhance the SN2 reactivity at this position:

Carbonyl Group: The adjacent carbonyl group significantly accelerates the SN2 reaction. Computational studies on analogous α-haloketones show that the π-system of the carbonyl group helps to stabilize the transition state by delocalizing the developing negative charge. youtube.com The lowest unoccupied molecular orbital (LUMO) of the C-Br bond is lowered in energy by interaction with the carbonyl's π* orbital, making it more susceptible to nucleophilic attack. up.ac.zayoutube.com

Steric Hindrance: As a primary halide, the α-carbon is sterically accessible, favoring the SN2 pathway over the SN1 mechanism, which would require the formation of a less stable primary carbocation. youtube.com

Leaving Group: Bromide is an effective leaving group, facilitating the substitution.

While specific kinetic data for this compound is scarce, studies on similar α-halo carbonyl compounds confirm that they are significantly more reactive in SN2 reactions than simple alkyl halides. youtube.comyoutube.com

Reactivity of the Amide Moiety

The amide functional group is generally stable but can undergo specific reactions under forcing conditions.

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions, although these reactions typically require elevated temperatures.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄ or HCl) and water, the carbonyl oxygen of the amide is first protonated. This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by a water molecule. etsu.edu A subsequent proton transfer and elimination of the amine portion as its ammonium (B1175870) salt yields bromoacetic acid and 4-methoxybenzylammonium salt. Neutralization of the reaction mixture would liberate the free 4-methoxybenzylamine (B45378). nih.gov For amide hydrolysis in acidic media, the addition of water is often the rate-determining step. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., refluxing aqueous NaOH), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. etsu.edu This intermediate then collapses, ejecting the N-(4-methoxybenzyl)amide anion, which is a very poor leaving group. Therefore, the cleavage of the C-N bond is typically the rate-limiting step in base-catalyzed hydrolysis. researchgate.net The initially formed bromoacetic acid and 4-methoxybenzylamine would be present as sodium bromoacetate (B1195939) and the free amine, respectively, in the basic solution.

ConditionProducts after Neutralization
Acidic Hydrolysis (e.g., aq. HCl, heat)Bromoacetic acid, 4-Methoxybenzylamine
Basic Hydrolysis (e.g., aq. NaOH, heat)Bromoacetic acid, 4-Methoxybenzylamine

Direct N-alkylation or N-acylation of the secondary amide nitrogen in this compound is challenging due to the decreased nucleophilicity of the nitrogen atom. Its lone pair of electrons is delocalized into the adjacent carbonyl group through resonance. However, under specific conditions, these reactions are possible.

N-Alkylation: Direct alkylation of the amide nitrogen is generally difficult and requires strong bases and reactive alkylating agents. More common are catalytic methods that facilitate the reaction. For example, the N-alkylation of benzamides with alcohols can be achieved using cobalt or nickel-based catalysts at high temperatures. researchgate.netnih.gov These reactions often proceed via a "borrowing hydrogen" mechanism where the alcohol is first oxidized to an aldehyde, which then forms an imine with the amide, followed by reduction. nih.gov

N-Acylation: The nitrogen of the amide can be acylated, for instance by reaction with carbon disulfide in the presence of a base to form dithiocarbamates. Studies on the related N-(4-methoxyphenyl)acetamide show it reacts with CS₂ and NaOH to form sodium acetyl(4-methoxyphenyl)carbamodithioate, which can then be acylated with acid chlorides. researchgate.net This demonstrates the feasibility of N-acylation through a two-step process.

Reactivity of the 4-Methoxybenzyl Moiety

The 4-methoxybenzyl group, often used as a protecting group in synthesis, has its own characteristic reactivity centered on the aromatic ring and the ether linkage.

Nitration: Reaction with nitric acid and sulfuric acid would likely introduce a nitro group onto the aromatic ring, primarily at the position ortho to the activating methoxy (B1213986) group. Studies on related N-(4-alkoxyphenyl)acetamides show that nitration occurs on the ring. iucr.org

Halogenation: Electrophilic halogenation (e.g., with Br₂ and a Lewis acid catalyst) would also be directed by the methoxy group.

The benzyl (B1604629) ether linkage is also a site of reactivity. The 4-methoxybenzyl (PMB) group is a common protecting group for alcohols, carboxylic acids, and amines because it can be cleaved under specific conditions. nih.gov

Acidic Cleavage: The PMB group can be removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA). nih.gov The mechanism involves protonation of the ether oxygen, followed by cleavage to form a stable 4-methoxybenzyl cation and the free amide. This cation is stabilized by the electron-donating methoxy group and is typically trapped by a nucleophilic scavenger present in the reaction mixture. nih.gov

Oxidative Cleavage: The electron-rich nature of the 4-methoxybenzyl group also makes it susceptible to oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN). wikipedia.org

Electrophilic Aromatic Substitution Patterns on the Methoxy-Substituted Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the methoxy group (-OCH3) and deactivated by the N-benzylacetamide side chain. The methoxy group is a strong activating group due to its ability to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during electrophilic attack. chinesechemsoc.orglumenlearning.comacs.orgchemchart.comwizeprep.com This directing effect preferentially guides incoming electrophiles to the ortho and para positions relative to the methoxy group. wizeprep.comlibretexts.org

In the case of this compound, the para position is already occupied by the benzylacetamide group. Therefore, electrophilic attack is anticipated to occur primarily at the ortho positions (C-3 and C-5) relative to the methoxy group. The relative distribution of ortho isomers would be influenced by steric hindrance from the adjacent N-benzylacetamide substituent.

A pertinent example of this type of regioselectivity is observed in the nitration of related N-(4-methoxyphenyl)acetamide derivatives. For instance, the nitration of N-(4-methoxy-2-methyl)acetamide results in the introduction of a nitro group at the position ortho to the methoxy group. masterorganicchemistry.com This is consistent with the methoxy group's strong directing effect.

Reactant Electrophile Predicted Major Product(s) Directing Influence
This compoundNitronium ion (NO2+)2-Bromo-N-(3-nitro-4-methoxybenzyl)acetamideMethoxy group directs ortho
This compoundBromonium ion (Br+)2-Bromo-N-(3-bromo-4-methoxybenzyl)acetamideMethoxy group directs ortho
This compoundAcylium ion (RCO+)2-Bromo-N-(3-acyl-4-methoxybenzyl)acetamideMethoxy group directs ortho

Oxidation Pathways of the Methoxy Group

The methoxy group of this compound can undergo oxidation, leading to a variety of products depending on the oxidizing agent and reaction conditions. A notable pathway is the anodic oxidation of similar p-methoxyanilide structures, which can lead to the formation of acylated quinone imine ketals. chinesechemsoc.org This process involves the dearomatization of the phenyl ring through a 1,4-addition of methanol.

In the presence of a base, the anodic oxidation of 4-methoxyacetanilide yields N-acetyl-1,4,4-trimethoxy-1-amino-2,5-cyclohexadiene. chinesechemsoc.org It is plausible that this compound could undergo a similar transformation under electrochemical conditions.

Chemical oxidation of anisole (B1667542) derivatives, particularly those with electron-withdrawing groups, can also lead to dearomatization and the formation of spiro compounds in the presence of suitable nucleophiles. chinesechemsoc.org For example, electrochemical oxidation of anisole derivatives with iodine reagents can lead to spiropyrrolidines and spirolactones. chinesechemsoc.org

Another potential oxidation pathway involves the cleavage of the methyl group from the methoxy ether, which would yield the corresponding phenol (B47542). This is a common metabolic transformation for many methoxy-containing aromatic compounds.

Starting Material Oxidation Method Potential Product Type Key Transformation
4-methoxyacetanilideAnodic oxidation in methanolAcylated quinone imine ketalDearomatization and 1,4-addition
Anisole derivativesElectrochemical oxidation with iodine reagentsSpiro compoundsDearomatization and spirocyclization
This compoundGeneral oxidationPhenolic derivativeO-demethylation

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The 2-bromoacetamide (B1266107) moiety of the molecule is a key site for nucleophilic substitution reactions. The bromine atom at the α-carbon to the carbonyl group makes this carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles.

Regioselectivity:

Nucleophilic attack can potentially occur at two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. In the case of α-haloamides, the substitution at the α-carbon (an SN2 reaction) is generally the favored pathway, especially with soft nucleophiles. quora.com This is because the carbon-bromine bond is more polarized and the bromine is a good leaving group.

The reaction of N-substituted 2-bromoacetamides with various nucleophiles such as amines, thiols, and carboxylates typically results in the displacement of the bromide ion to form a new bond at the α-carbon. makingmolecules.comjst.go.jp For example, the reaction with an amine would yield an α-amino acetamide (B32628).

Stereoselectivity:

If the α-carbon of a 2-bromoacetamide is a chiral center, reactions at this center can proceed with specific stereochemical outcomes. In a classical SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the chiral center. lumenlearning.com

However, if the reaction proceeds through a planar enolate intermediate, which can be formed under basic conditions, any pre-existing stereochemistry at the α-carbon would be lost, leading to a racemic mixture of products. libretexts.org The formation of an enol is catalyzed by both acids and bases. masterorganicchemistry.com

For this compound, the α-carbon is not chiral in the parent molecule. However, if a reaction were to introduce a new chiral center at this position, the stereochemical outcome would depend on the reaction mechanism. For instance, if a prochiral nucleophile attacks the α-carbon, a pair of diastereomers could be formed. The facial selectivity of this attack would be influenced by the steric and electronic properties of the N-(4-methoxybenzyl) group.

Reaction Type Nucleophile Regioselectivity Stereochemical Outcome at α-Carbon
Nucleophilic SubstitutionAmines, Thiols, CarboxylatesPredominantly at the α-carbon (SN2)Inversion of configuration if chiral and SN2 mechanism is followed. Racemization if enolate intermediate is formed.
Elimination (with a hindered base)Sterically hindered base (e.g., pyridine)Formation of an α,β-unsaturated amideLoss of stereocenter at the α-carbon.

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Molecules

The structural framework of 2-Bromo-N-(4-methoxybenzyl)acetamide makes it an ideal starting material for the construction of more intricate chemical entities. The presence of the bromoacetyl group, in conjunction with the N-(4-methoxybenzyl) moiety, provides a platform for sequential reactions to build molecular complexity.

Precursor to Heterocyclic Compounds

The α-bromoacetamide functionality is a well-established precursor for the synthesis of various five-membered heterocyclic rings, most notably thiazoles and oxazoles.

Similarly, this compound can be a precursor for the synthesis of oxazoles, another important class of heterocyclic compounds. The Robinson-Gabriel synthesis provides a pathway for the formation of oxazoles from 2-acylamino-ketones. wikipedia.orgsynarchive.com While this compound is not a direct substrate for this reaction, it can be readily converted into the necessary starting material. For instance, nucleophilic substitution of the bromine atom with a suitable oxygen nucleophile, followed by oxidation, would yield the required 2-acylamino-ketone. Subsequent treatment with a dehydrating agent, such as sulfuric acid or phosphorus pentoxide, would then facilitate the cyclization to form the oxazole (B20620) ring. ijpsonline.com

Table 1: Synthesis of Heterocyclic Compounds from α-Bromoacetamide Analogs

HeterocycleReactant 1Reactant 2Catalyst/ConditionsYield (%)Reference
2-Amino-4-phenylthiazolePhenacyl bromideThiourea (B124793)Copper silicate, Ethanol, Reflux95 mdpi.com
N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine1-(2,4-difluorophenyl)thiourea2-bromo-1-(4-methoxyphenyl)ethanoneDMF, Reflux95 idexlab.com
2,5-Disubstituted oxazole2-Acylamino-ketone-H₂SO₄- wikipedia.orgsynarchive.com
2,4,5-Trisubstituted oxazoleOxazolone templateAromatic nucleophileAlCl₃, CF₃SO₃HGood researchgate.net

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. The isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly notable. nih.govfrontiersin.org

The Ugi four-component reaction (Ugi-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. researchgate.netnih.gov While this compound itself is not a standard component in the classical Ugi reaction, its derivatives can participate in Ugi-type processes. For instance, the amine corresponding to the N-(4-methoxybenzyl) group can be used as the amine component in an Ugi reaction. Furthermore, variations of the Ugi reaction, such as the Ugi-Smiles reaction, which involves a phenol (B47542) instead of a carboxylic acid, expand the scope of accessible structures. nih.gov

The Passerini three-component reaction (Passerini-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. youtube.comfrontiersin.org Similar to the Ugi reaction, while this compound is not a direct participant, its constituent parts can be utilized in the design of Passerini reaction substrates. The versatility of these MCRs allows for the rapid generation of diverse molecular libraries, and the fragments derived from this compound can be incorporated into these complex structures. researchgate.net

Introduction of Functional Groups through Derivatization

The reactive nature of the carbon-bromine bond in this compound allows for a wide array of derivatization reactions, enabling the introduction of new functional groups and the construction of more complex molecules.

Synthesis of Substituted Amides and Amines

The bromine atom in this compound is susceptible to nucleophilic substitution by a variety of nucleophiles, including primary and secondary amines. This reaction provides a straightforward route to the synthesis of more complex, substituted N-(4-methoxybenzyl)acetamides. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide that is formed as a byproduct. A study on the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives demonstrated that the chloroacetamide can be readily reacted with various substituted anilines to yield the corresponding N-substituted products. wikipedia.org A similar reactivity would be expected for this compound.

Furthermore, the amide functionality itself can be reduced to the corresponding amine. Treatment of this compound with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), would lead to the reduction of the amide to an amine, yielding a substituted ethylamine (B1201723) derivative. This two-step sequence of nucleophilic substitution followed by reduction provides a versatile method for the synthesis of a wide range of substituted N,N'-dialkylethylenediamines.

Formation of Carbon-Carbon Bonds via Cross-Coupling Reactions

The carbon-bromine bond in this compound, although on an sp³-hybridized carbon, can potentially participate in certain cross-coupling reactions, particularly those that can proceed via radical intermediates or with highly reactive catalysts. However, the more common application of cross-coupling reactions in the context of this molecule would involve derivatization to an aryl or vinyl halide. For instance, the N-(4-methoxybenzyl) group could be modified to include a halogen atom on the aromatic ring, which would then be amenable to a variety of palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. youtube.comnih.gov If an aryl bromide functionality were introduced into the structure of this compound, it could be coupled with a wide range of boronic acids or their esters to introduce new aryl or vinyl substituents. These reactions are typically catalyzed by a palladium(0) complex in the presence of a base. nih.gov

The Heck reaction provides a method for the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org Again, a halogenated derivative of the N-(4-methoxybenzyl) portion of the molecule would be a suitable substrate for this reaction. The reaction is catalyzed by a palladium catalyst and requires a base. frontiersin.org

The Sonogashira coupling reaction is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.netwikipedia.org This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, would allow for the introduction of an alkyne moiety onto a halogenated derivative of this compound. ijpsonline.comnih.gov

Table 2: Overview of Cross-Coupling Reactions with Related Substrates

ReactionSubstrate 1Substrate 2Catalyst SystemBaseYield (%)Reference
Suzuki CouplingBenzylic BromideArylboronic AcidPd(PPh₃)₄K₂CO₃Moderate to Good nih.gov
Heck ReactionAryl BromideAlkenePd(OAc)₂/LigandBaseGood wikipedia.orgorganic-chemistry.org
Sonogashira CouplingAryl HalideTerminal AlkynePd catalyst, Cu(I) co-catalystAmineHigh researchgate.netwikipedia.org

Role in the Synthesis of Advanced Materials

The functional groups present in this compound and its derivatives offer opportunities for their use as monomers in the synthesis of functional polymers and advanced materials.

The amide functionality, along with the potential for introducing polymerizable groups, makes this compound and its derivatives interesting candidates for the synthesis of polyamides and other functional polymers. For example, if the bromoacetamide is used to functionalize a di-amine or di-ol monomer, the resulting molecule could be used in step-growth polymerization reactions. The synthesis of aromatic polyamides, known for their high thermal stability and mechanical strength, often involves the reaction of diamines with diacid chlorides. mit.edu Derivatives of this compound could be designed to incorporate such functionalities.

Furthermore, the N-(4-methoxybenzyl) group can be modified to include a polymerizable moiety, such as a vinyl or acryloyl group. The resulting monomer could then undergo chain-growth polymerization, such as free-radical polymerization, to produce a functional polymer with pendant N-(4-methoxybenzyl)acetamide groups. mit.edu These pendant groups could then be further modified to introduce other functionalities or to influence the polymer's properties, such as its solubility, thermal stability, or ability to coordinate with metal ions. The synthesis of functional polymers through the polymerization of acrylamide (B121943) and its derivatives is a well-established field. nih.govcapes.gov.br

The development of functional polymers with controlled architectures and specific properties is a significant area of materials science. capes.gov.br The versatility of this compound as a synthetic intermediate suggests its potential role in the creation of novel materials with applications in areas such as drug delivery, coatings, and electronics.

Polymer and Coating Precursors

While direct polymerization of this compound as a primary monomer is not extensively documented in publicly available research, its structure is analogous to other N-substituted acrylamides that are well-known precursors for functional polymers. The bromoacetyl functionality provides a reactive site for initiating polymerization or for post-polymerization modification, and the N-(4-methoxybenzyl) group can influence the physical and chemical properties of the resulting polymer, such as solubility, thermal stability, and hydrophobicity.

In a broader context, N-substituted acrylamides and methacrylamides are pivotal in creating polymers with tailored functionalities. For instance, the synthesis of catechol-containing polyacrylamides has been explored for their adhesive properties, drawing inspiration from the adhesive proteins of mussels. These polymers are synthesized through the radical polymerization of dopamine (B1211576) acryl- and methacrylamide (B166291) derivatives. Similarly, copolymers of hydroxybenzyl methacrylate (B99206) and acrylamide have been developed for use as drug delivery systems. These examples highlight the potential of N-substituted amide monomers in producing advanced polymers.

The role of this compound as a precursor can be inferred from its application in modifying existing polymers. A notable example is its use in the functionalization of carrier polymers to create hydrogel-drug conjugates. In one documented synthesis, this compound is reacted with a substrate in the presence of potassium carbonate. google.com This reaction effectively grafts the N-(4-methoxybenzyl)acetamide moiety onto the polymer backbone, thereby modifying its properties and preparing it for further applications, such as in sustained-release drug delivery systems. google.com Such modifications are crucial for developing advanced coatings and functional polymer surfaces.

Polymer/Coating Application Area Role of this compound Key Reaction Type Potential Polymer Property Influence
Hydrogel FunctionalizationGrafting agent to introduce functional moietiesNucleophilic SubstitutionEnhanced biocompatibility, drug loading capacity
Surface ModificationAnchor group for surface-initiated polymerizationAttachment to substrateAltered surface energy, introduction of reactive sites
Specialty Polymer SynthesisCo-monomer in polymerization reactionsRadical or other polymerization methodsModified solubility, thermal and mechanical properties

Intermediates for Functional Organic Materials

The utility of this compound as an intermediate is more directly substantiated in the synthesis of functional organic materials, particularly in the realm of bioconjugation and drug delivery systems. Its bifunctional nature—a reactive bromine atom and a protected amine—makes it an ideal candidate for linking different molecular entities.

A significant application is found in the synthesis of hydrogel-drug conjugates designed for sustained release. google.com In a specific example from a patent, this compound is utilized in a multi-step synthesis to create a traceless linker system for drug delivery. The process involves dissolving a starting material in acetonitrile (B52724) at low temperatures under an inert atmosphere, followed by treatment with potassium carbonate and this compound. google.com The reaction proceeds over several hours at room temperature. google.com Following the reaction, the mixture is worked up through extraction with dichloromethane (B109758) and purified via flash chromatography. google.com

This synthetic step highlights the role of this compound in introducing a specific chemical scaffold that is later modified to conjugate with a biologically active agent. The methoxybenzyl group often serves as a protecting group for the secondary amine, which can be deprotected under specific conditions to allow for further reaction.

The broader class of N-substituted acetamides is integral to the development of various functional materials. For example, research into diversely substituted poly(N-vinyl amide) derivatives has led to the creation of non-toxic, stealth, and pH-responsive lipid nanocapsules for improved drug delivery systems. nih.gov These advanced systems underscore the importance of the N-substituent in dictating the material's interaction with biological systems.

Functional Material Synthetic Role of this compound Reactants Reaction Conditions
Hydrogel-Drug ConjugateIntermediate for linker synthesisSubstrate, Potassium CarbonateAcetonitrile, 0°C to Room Temperature

Computational Chemistry and Theoretical Studies on 2 Bromo N 4 Methoxybenzyl Acetamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It is often employed to determine optimized geometries, vibrational frequencies, and various electronic properties. However, no specific DFT studies on 2-Bromo-N-(4-methoxybenzyl)acetamide were found.

Geometry Optimization and Vibrational Frequency Analysis

A geometry optimization using DFT would aim to find the most stable three-dimensional arrangement of atoms in the this compound molecule, corresponding to the minimum energy on the potential energy surface. Subsequent vibrational frequency analysis would confirm that this structure is a true minimum (i.e., has no imaginary frequencies) and would provide theoretical vibrational spectra (e.g., IR and Raman), which could be compared with experimental data if available. No such analysis for this compound has been published.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are crucial for understanding a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Without specific DFT calculations, the HOMO-LUMO energies and the energy gap for this compound remain undetermined.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting how the molecule might interact with other chemical species. For this compound, an MEP map would identify the likely sites for electrophilic and nucleophilic attack. No such mapping has been reported in the literature.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It can quantify electron delocalization, lone pair occupations, and hyperconjugative interactions between orbitals, which contribute to molecular stability. An NBO analysis of this compound would offer insights into the specific intramolecular interactions, such as the delocalization of electrons across the amide linkage and the aromatic ring. No NBO studies for this compound are currently available.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to correlate a molecule's structural or computational properties with its chemical reactivity. Developing a QSRR model would typically involve calculating various molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a series of related compounds and then using statistical methods to find a mathematical relationship with an observed measure of reactivity. There are no published QSRR studies involving this compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations could be used to explore its conformational landscape, identifying the most populated shapes the molecule adopts in different environments (e.g., in a solvent). It would also be a powerful tool for studying how this molecule interacts with other molecules, such as solvent molecules or biological macromolecules. No MD simulation studies specifically focused on this compound have been found.

Future Research Directions and Unexplored Avenues in 2 Bromo N 4 Methoxybenzyl Acetamide Chemistry

Development of Novel Catalytic Methods for its Synthesis and Derivatization

The synthesis of amides is a fundamental transformation in organic chemistry, and the development of efficient catalytic methods is a continuous pursuit. For a compound like 2-Bromo-N-(4-methoxybenzyl)acetamide, future research could focus on moving beyond traditional stoichiometric coupling reagents towards more sophisticated catalytic systems.

Currently, the synthesis would likely involve the acylation of 4-methoxybenzylamine (B45378) with bromoacetyl chloride or bromoacetic acid, often requiring a base. Future investigations could explore:

Transition-Metal Catalysis: The use of catalysts based on metals like palladium, copper, or iron could enable the synthesis of this compound and its derivatives under milder conditions and with higher functional group tolerance. For instance, catalytic aminocarbonylation approaches could be explored.

Organocatalysis: The development of metal-free catalytic systems is a burgeoning area. Organocatalysts, such as N-heterocyclic carbenes (NHCs) or phosphine-based catalysts, could offer alternative pathways for the amidation reaction, potentially with enhanced selectivity and a better environmental profile.

Biocatalysis: The use of enzymes, such as lipases or proteases, for the synthesis and derivatization of amides is a promising green alternative. Research could focus on identifying or engineering enzymes that can efficiently catalyze the formation of the amide bond in this compound or facilitate its subsequent transformations.

Table 1: Comparison of Potential Catalytic Methods for this compound Synthesis

Catalytic MethodPotential AdvantagesPotential Challenges
Transition-Metal Catalysis High efficiency, broad substrate scope, mild reaction conditions.Metal contamination in the product, cost of precious metals, ligand sensitivity.
Organocatalysis Metal-free, lower toxicity, readily available catalysts.Higher catalyst loading may be required, sometimes lower turnover numbers.
Biocatalysis High selectivity (enantio- and regioselectivity), environmentally benign, mild conditions.Enzyme stability, substrate scope limitations, potential for low reaction rates.

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound should prioritize the development of more sustainable synthetic routes.

Key areas for exploration include:

Green Solvents: Moving away from traditional volatile organic compounds (VOCs) towards greener alternatives like water, supercritical fluids (e.g., scCO₂), ionic liquids, or deep eutectic solvents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. This could involve exploring addition reactions or tandem processes.

Energy Efficiency: Investigating the use of alternative energy sources like microwave irradiation or ultrasonication to accelerate reaction rates and reduce energy consumption compared to conventional heating.

Renewable Feedstocks: While the core structure is derived from petrochemical sources, future research could explore the synthesis of the precursor molecules, 4-methoxybenzylamine and bromoacetic acid, from bio-based starting materials. jddhs.com

Advanced Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. For this compound, its bifunctional nature (an electrophilic bromoacetyl group and a nucleophilic amide) allows for a rich landscape of potential reactions.

Future mechanistic studies could employ a combination of experimental and computational techniques to investigate:

Intramolecular Cyclizations: The potential for intramolecular reactions, such as the formation of lactams or other heterocyclic structures, could be explored under various conditions (e.g., base- or metal-catalyzed). Understanding the factors that control the regioselectivity and stereoselectivity of these cyclizations would be a key objective.

Cross-Coupling Reactions: The bromine atom in this compound is a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Detailed mechanistic studies of these reactions would help in optimizing conditions and expanding the scope of accessible derivatives.

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state geometries, and the electronic factors governing reactivity. Such studies could guide the rational design of experiments and catalysts.

Design and Synthesis of New Derivatives with Enhanced Reactivity or Selectivity

The core structure of this compound serves as an excellent template for the design and synthesis of new derivatives with tailored properties.

Future research could focus on:

Modification of the Benzyl (B1604629) Ring: Introducing different substituents on the aromatic ring could modulate the electronic properties and steric environment of the molecule, potentially leading to derivatives with enhanced biological activity or improved performance in materials science applications.

Substitution of the Bromine Atom: The bromine atom can be readily displaced by a wide range of nucleophiles to introduce new functional groups. This allows for the creation of a diverse library of compounds for screening in various applications.

Table 2: Potential Derivatives of this compound and Their Research Opportunities

Derivative TypeSynthetic StrategyPotential Research Focus
Aryl-Substituted Derivatives Cross-coupling reactions (e.g., Suzuki, Heck) at the bromine position.Exploring the impact of different aryl groups on biological activity or material properties.
Amino-Substituted Derivatives Nucleophilic substitution of the bromine with various amines.Investigating the potential for these derivatives as ligands for metal catalysis or as building blocks for complex nitrogen-containing molecules.
Heterocyclic Derivatives Intramolecular cyclization or reaction with bifunctional reagents.Designing novel heterocyclic scaffolds with potential applications in medicinal chemistry.

Integration into Flow Chemistry Systems for Scalable Synthesis

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. semanticscholar.orgnih.gov The synthesis of this compound and its derivatives is well-suited for adaptation to continuous flow systems.

Future research in this area could involve:

Development of Continuous Synthesis Protocols: Designing and optimizing a continuous flow process for the synthesis of the target compound, potentially involving packed-bed reactors with immobilized catalysts or reagents.

In-line Purification and Analysis: Integrating purification steps (e.g., liquid-liquid extraction, chromatography) and analytical techniques (e.g., NMR, IR, HPLC) directly into the flow system to enable real-time monitoring and control of the reaction.

Telescoped Synthesis of Derivatives: Developing multi-step flow sequences where this compound is synthesized and then immediately used in a subsequent transformation to generate more complex derivatives without isolating the intermediate. This approach can significantly improve efficiency and reduce waste. semanticscholar.org

The integration of flow chemistry would not only facilitate the large-scale production of this compound but also enable the rapid generation of a library of derivatives for high-throughput screening. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Bromo-N-(4-methoxybenzyl)acetamide, and how is the product characterized?

  • Methodology : The compound is typically synthesized via bromoacetylation of 4-methoxybenzylamine. A representative procedure involves reacting 4-methoxybenzylamine with bromoacetyl bromide in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane. Purification is achieved using ethyl acetate/petroleum ether solvent systems, yielding ~80-85% purity. Characterization includes 1^1H/13^{13}C NMR (e.g., δ 3.75 ppm for methoxy protons, δ 167.39 ppm for carbonyl carbon) and mass spectrometry (m/z 244.09 [M+H]+^+) .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Due to its brominated structure, use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin contact, as halogenated acetamides may cause irritation. Waste disposal must follow halogenated organic waste protocols. Refer to SDS for specific storage conditions (e.g., inert atmosphere, -20°C) .

Q. How is this compound utilized in organic synthesis?

  • Methodology : The bromoacetamide group serves as an electrophilic alkylating agent. For example, it reacts with thiols or amines in nucleophilic substitution reactions to form thioether or secondary amine derivatives. Applications include synthesizing bioactive molecules (e.g., c-MYC G-quadruplex stabilizers) via coupling with heterocyclic amines .

Advanced Research Questions

Q. How can reaction conditions be optimized for bromoacetamide coupling to aromatic amines?

  • Methodology :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require lower temperatures to minimize side reactions.
  • Catalysis : Additives like KI (for Finkelstein-type reactions) or phase-transfer catalysts improve yield in biphasic systems.
  • Monitoring : Use TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) or in-situ IR to track carbonyl (1700-1650 cm1^{-1}) and C-Br (600-500 cm1^{-1}) peaks. Contradictions in yields (e.g., 70-91% across studies) often stem from residual moisture or competing hydrolysis .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

  • Methodology : Single-crystal X-ray diffraction (SHELX suite) reveals bond lengths (e.g., C-Br: ~1.97 Å) and torsion angles. For example, antiperiplanar conformation between N-H and C=O bonds is critical for hydrogen-bonded networks. Discrepancies in reported melting points (e.g., 164-166°C vs. 183-185°C) may arise from polymorphism or solvent inclusion .

Q. How do electronic effects of the 4-methoxybenzyl group influence reactivity in cross-coupling reactions?

  • Methodology : The methoxy group acts as an electron-donating substituent, activating the aryl ring for electrophilic substitution. DFT calculations (e.g., B3LYP/6-31G*) show reduced electrophilicity at the carbonyl carbon compared to non-substituted analogs. Contrasting reactivity in Suzuki-Miyaura couplings (e.g., lower yields vs. chloro derivatives) highlights steric hindrance from the methoxy group .

Q. What analytical strategies validate purity and stability under varying pH conditions?

  • Methodology :

  • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is typical for research-grade material.
  • Stability Studies : Incubate in buffers (pH 1-13) at 37°C; monitor degradation via LC-MS. Hydrolysis at acidic pH generates 4-methoxybenzylamine and bromoacetic acid .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.